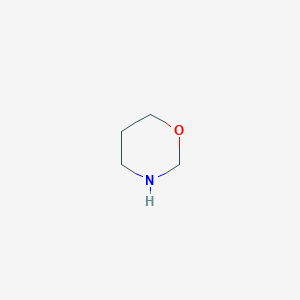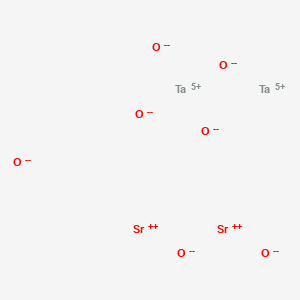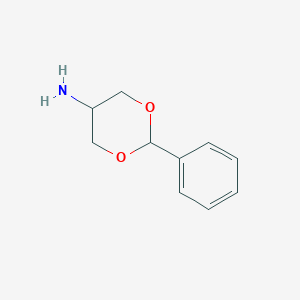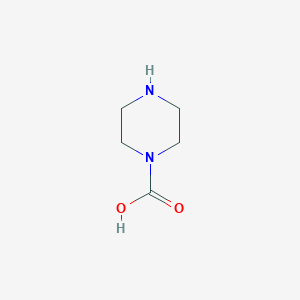
1,3-Oxazinane
概要
説明
1,3-Oxazinane is a heterocyclic organic compound containing one oxygen and one nitrogen atom in a six-membered ring . It has a molecular formula of C4H9NO . The average mass is 87.120 Da and the monoisotopic mass is 87.068413 Da .
Synthesis Analysis
A high-yielding synthesis of 1,3-oxazinan-2-ones has been reported, starting from 3-amino-1-propanols and ethylene carbonate (EC) in the presence of a catalytic amount of triazabicyclodecene (TBD). The formation of six-membered cyclic carbonates was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . Another method for the synthesis of 5,5-disubstituted N-methyl-1,3-oxazinanes has been developed, which involves reacting 2,2-substituted 3-aminopropan-1-ols with formaldehyde and sodium .
Molecular Structure Analysis
The molecular structure of 1,3-Oxazinane consists of a six-membered ring with one oxygen and one nitrogen atom . Mechanistic studies of the thermal amine-promoted isomerization of oxazinane rings by DFT methods showed that the isomerization proceeds through abstraction of the C-3 hydrogen atom by the amine nitrogen atom followed by its re-recruitment from C-3 that helps the oxazinane ring to avoid breaking, leading to the same or an isomeric conformer .
Chemical Reactions Analysis
The formation of six-membered cyclic carbonates was achieved by an intermolecular cyclization reaction via a double B Ac 2 mechanism . When studying the analgesic activity of the synthesized compounds in vivo, it was found that 1,3-oxazine synthesized by the reaction of (–)-isopulegol with benzyl cyanide increases the time of latency of the animal in the hot plate test of thermal pain irritation .
Physical And Chemical Properties Analysis
1,3-Oxazinane is a liquid at room temperature . It has a molecular weight of 87.12 . The InChI code for 1,3-Oxazinane is 1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2 .
科学的研究の応用
Pharmacological Applications
1,3-Oxazinane is a privileged heterocyclic motif exhibiting significant pharmacological applications . It is used in the synthesis of various drugs due to its bioactive nature.
Material Applications
1,3-Oxazinane also finds its use in material applications . It is used in the development of various materials due to its unique chemical properties.
Synthesis of Heterocyclic Compounds
1,3-Oxazinane is used as an intermediate in the synthesis of a broad range of heterocyclic compounds . These compounds have diverse applications in various fields of science and technology.
Polymer Synthesis
1,3-Oxazinane is used in the synthesis of polymers . The unique structure of 1,3-Oxazinane allows it to be used in the creation of various types of polymers.
Energetic Materials
1,3-Oxazinane is an ideal framework for advanced energetic materials because of its compact skeleton and the presence of several modifiable sites . It has been used in the synthesis of nitro- and azide-substituted energetic compounds.
Synthesis of Spirocyclic 1,3-Oxazines
A methodology was developed for the synthesis of spiro-1,3-oxazines by the microwave-assisted cyclization of N-2-(1’-cyclohexenyl)-ethylacetamides . This represents a novel application of 1,3-Oxazinane in the field of organic synthesis.
Safety and Hazards
The safety information for 1,3-Oxazinane indicates that it is a dangerous substance. The hazard statements include H226 and H314, which refer to its flammability and its ability to cause severe skin burns and eye damage, respectively . Precautionary measures include avoiding sparks, open flames, and hot surfaces (P210), keeping the container tightly closed (P233), and using explosion-proof electrical equipment (P240) .
将来の方向性
The synthesis of 1,3-Oxazinane and its derivatives has potential applications in various fields, including the development of new pharmaceuticals and polymers . Future research may focus on exploring the chemistry involved in the ring-opening polymerization of sulfur-containing cyclic monomers, as well as providing an overview of the fundamental challenges involved in synthesizing sulfur-containing polymers .
作用機序
Target of Action
1,3-Oxazinane is a six-membered heterocyclic compound containing two different heteroatoms, nitrogen and oxygen . It is synthesized through condensation reactions of β- and γ-amino alcohols with aldehydes . The primary targets of 1,3-Oxazinane are these amino alcohols and aldehydes .
Mode of Action
The interaction of 1,3-Oxazinane with its targets involves a condensation reaction between aldehydes and amino alcohols . This reaction results in the formation of 1,3-Oxazinane products . The effect of the (η6-arene)tricarbonylchromium moiety on the reaction process has been demonstrated .
Biochemical Pathways
The biochemical pathways affected by 1,3-Oxazinane involve the synthesis of new 1,3-Oxazinanes. The condensation reactions of β- and γ-amino alcohols with aldehydes lead to the formation of 1,3-Oxazinane products . These reactions are part of the broader biochemical pathways involving amino alcohols and aldehydes .
Pharmacokinetics
It’s known that 1,3-oxazinane is synthesized from amino alcohols and aldehydes, and these initial substances could influence the bioavailability of 1,3-oxazinane .
Result of Action
The molecular and cellular effects of 1,3-Oxazinane’s action are primarily seen in its role as an intermediate in the synthesis of other compounds . The resulting 1,3-Oxazinane products are isolated in a pure form and identified by different physicochemical methods .
Action Environment
The action of 1,3-Oxazinane can be influenced by environmental factors such as the presence of other compounds and the conditions under which the reactions take place . For example, the presence of the (η6-arene)tricarbonylchromium moiety can affect the reaction process .
特性
IUPAC Name |
1,3-oxazinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOOAJESJYDLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCOC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301901 | |
| Record name | 1,3-oxazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Oxazinane | |
CAS RN |
14558-49-7 | |
| Record name | 2H-1,3-Oxazine, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014558497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 14558-49-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147293 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-oxazinane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-oxazinane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1,3-OXAZINE, TETRAHYDRO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WM6T7ZJ9H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some efficient ways to synthesize 1,3-oxazinanes?
A1: Several synthetic routes have been explored for 1,3-oxazinanes. Some notable examples include:
- Mannich Condensation: This process has proven effective for synthesizing heterocyclic 1,3-oxazinanes, which can be further modified with nitro- and azide-substitutions for energetic material applications. []
- Multicomponent Reactions: A [Lewis Acid]+[Co(CO)4]- catalyst can enable the stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and carbon monoxide. []
- Asinger-Ugi-Tetrazole Reaction: This sonication-accelerated, catalyst-free method facilitates the diastereoselective synthesis of 4-(tetrazole)-1,3-oxazinanes. []
- Reductive Ring-Opening: Treatment of cis-3-alkoxy-4-aryl-β-lactams with LiAlH4 followed by reaction with formaldehyde yields cis-5-alkoxy-4-aryl-1,3-oxazinanes. []
- Cyclization Reactions: Reactions of 4-ylamino-1,1,1-trifluoro-butan-2-ols with formaldehyde or triphosgene provide access to N-substituted 6-trifluoromethyl-1,3-oxazinanes and N-substituted 6-trifluoromethyl-1,3-oxazinan-2-ones, respectively. []
Q2: Can you describe the structural features of 1,3-oxazinanes?
A: 1,3-oxazinanes are six-membered heterocyclic compounds containing one oxygen atom and one nitrogen atom in the ring. The ring also comprises four carbon atoms. The position of the oxygen and nitrogen atoms gives rise to the "1,3-" designation. These heterocycles can accommodate various substituents on the carbon and nitrogen atoms, leading to diverse structural variations. [, , ]
Q3: What spectroscopic techniques are used to characterize 1,3-oxazinanes?
A: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction analysis to elucidate the structure and stereochemistry of 1,3-oxazinanes. NMR spectroscopy, particularly 1H and 13C NMR, provides valuable information about the connectivity and spatial arrangement of atoms within the molecule. X-ray diffraction analysis, on the other hand, helps determine the solid-state structure and confirm the relative and absolute configurations of chiral centers within the 1,3-oxazinane ring. [, , , ]
Q4: How do the properties of 1,3-oxazinanes make them useful for various applications?
A: The reactivity of 1,3-oxazinanes makes them versatile building blocks in organic synthesis. For instance, they can undergo ring-opening reactions with nucleophiles like Reformatsky reagents, leading to valuable β-amino ester derivatives. []
Q5: Can 1,3-oxazinanes be used to synthesize other heterocycles?
A: Yes, 1,3-oxazinanes serve as precursors for synthesizing diverse heterocyclic systems. For example, they can be employed to build tricyclic structures like [, ]oxazino[3,2-d][1,4]benzoxazepines. []
Q6: Are there any applications of 1,3-oxazinanes in medicinal chemistry?
A: Indeed, certain 1,3-oxazinane derivatives have exhibited promising antimalarial activity against Plasmodium falciparum. Notably, several compounds displayed micromolar potency without significant cytotoxicity. []
Q7: Can you provide an example of 1,3-oxazinanes in natural products?
A: 1,3-oxazinanes are found in natural products like hetiamacins, which are synthesized from amicoumacins via 1,3-oxazinane ring formation. [] Certain alkaloids isolated from Tabernaemontana corymbosa also feature a 1,3-oxazinane moiety. [, ]
Q8: What are the potential applications of 1,3-oxazinanes as energetic materials?
A: The compact skeleton and modifiable sites of 1,3-oxazinanes make them attractive frameworks for energetic materials. Studies have shown that nitro- and azide-substituted 1,3-oxazinanes like 3,5,5-trinitro-1,3-oxazinane (TNTON) and 5-azido-3,5-dinitro-1,3-oxazinane (ADTON) exhibit promising properties. For example, ADTON has a low glass transition temperature, making it suitable for rate-accelerating materials. Meanwhile, TNTON displays good thermal stabilities and low sensitivity to impact, indicating potential applications in melt-cast explosives. []
Q9: Have 1,3-oxazinanes been used in material science?
A: Yes, research suggests potential applications of 1,3-oxazinanes in material science. For example, a nanoporous adsorbent-catalyst incorporating an Al-Ni-Mo-O component was explored for removing sulfur compounds from gas condensate diesel fuel. Molecular modeling studies showed that the adsorbent-catalyst effectively adsorbed complex sulfur compounds, including 4,4,6-trimethyl-5-phenyl-1,3-oxazinane-2-thione, highlighting the potential of 1,3-oxazinane derivatives in materials for fuel purification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(2-Chloroethyl)-3-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,3,5,6-tetramethylphenyl]-1-nitrosourea](/img/structure/B78603.png)








